6-Bromo-7-fluoroquinolin-3-ol
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Overview
Description
6-Bromo-7-fluoroquinolin-3-ol is a chemical compound belonging to the quinoline family, characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, and a hydroxyl group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoroquinolin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of quinoline derivatives. The reaction conditions often involve the use of bromine or bromine-containing reagents for bromination and fluorine-containing reagents for fluorination. The hydroxyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-Bromo-7-fluoroquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroquinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-7-fluoroquinolin-3-amine
- 6-Bromo-8-fluoroquinolin-3-ol
- 7-Fluoro-4-chloroquinoline
Uniqueness
6-Bromo-7-fluoroquinolin-3-ol is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5BrFNO |
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Molecular Weight |
242.04 g/mol |
IUPAC Name |
6-bromo-7-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
InChI Key |
KCKJBCYTMWYHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1O)F)Br |
Origin of Product |
United States |
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